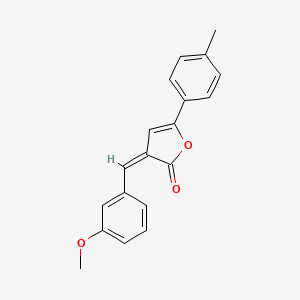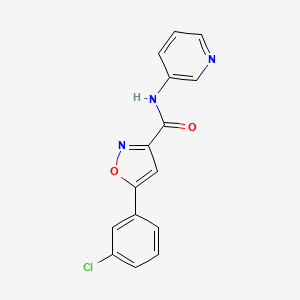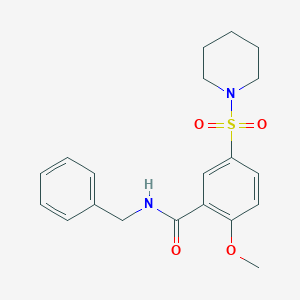![molecular formula C16H28N2O3 B4739974 2-{[(1-propyl-4-piperidinyl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B4739974.png)
2-{[(1-propyl-4-piperidinyl)amino]carbonyl}cyclohexanecarboxylic acid
描述
2-{[(1-propyl-4-piperidinyl)amino]carbonyl}cyclohexanecarboxylic acid, also known as PPC or PPCA, is a chemical compound that has shown potential in scientific research applications. PPC is a cyclic amino acid derivative that has been studied for its mechanism of action and its biochemical and physiological effects.
作用机制
The mechanism of action of 2-{[(1-propyl-4-piperidinyl)amino]carbonyl}cyclohexanecarboxylic acid is not fully understood, but it is believed to work by inhibiting the production of pro-inflammatory cytokines and reducing oxidative stress. 2-{[(1-propyl-4-piperidinyl)amino]carbonyl}cyclohexanecarboxylic acid has also been shown to have an effect on the cholinergic system, which is involved in the regulation of memory and learning.
Biochemical and Physiological Effects:
2-{[(1-propyl-4-piperidinyl)amino]carbonyl}cyclohexanecarboxylic acid has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, and to improve cognitive function in animal models. 2-{[(1-propyl-4-piperidinyl)amino]carbonyl}cyclohexanecarboxylic acid has also been shown to have neuroprotective effects, reducing the damage caused by neurotoxins in the brain.
实验室实验的优点和局限性
One advantage of using 2-{[(1-propyl-4-piperidinyl)amino]carbonyl}cyclohexanecarboxylic acid in lab experiments is its potential for use in the treatment of a variety of diseases. 2-{[(1-propyl-4-piperidinyl)amino]carbonyl}cyclohexanecarboxylic acid has been shown to have anti-inflammatory and neuroprotective properties, making it a promising candidate for the treatment of conditions such as Alzheimer's and Parkinson's disease. However, one limitation of using 2-{[(1-propyl-4-piperidinyl)amino]carbonyl}cyclohexanecarboxylic acid in lab experiments is the lack of understanding of its mechanism of action, which makes it difficult to develop targeted therapies.
未来方向
There are a number of future directions for research on 2-{[(1-propyl-4-piperidinyl)amino]carbonyl}cyclohexanecarboxylic acid. One area of research could be the development of targeted therapies based on a better understanding of the mechanism of action of 2-{[(1-propyl-4-piperidinyl)amino]carbonyl}cyclohexanecarboxylic acid. Another area of research could be the investigation of the potential use of 2-{[(1-propyl-4-piperidinyl)amino]carbonyl}cyclohexanecarboxylic acid in the treatment of other diseases, such as cancer and autoimmune disorders. Finally, there is a need for further research on the safety and efficacy of 2-{[(1-propyl-4-piperidinyl)amino]carbonyl}cyclohexanecarboxylic acid in humans, as most of the current research has been conducted in animal models.
Conclusion:
In conclusion, 2-{[(1-propyl-4-piperidinyl)amino]carbonyl}cyclohexanecarboxylic acid is a chemical compound that has shown potential in scientific research applications. It has been studied for its mechanism of action, its biochemical and physiological effects, and its potential use in the treatment of various diseases. While there is still much to be learned about 2-{[(1-propyl-4-piperidinyl)amino]carbonyl}cyclohexanecarboxylic acid, it is clear that it has the potential to be a valuable tool in the development of new therapies for a variety of conditions.
科学研究应用
2-{[(1-propyl-4-piperidinyl)amino]carbonyl}cyclohexanecarboxylic acid has been studied for its potential use in the treatment of various diseases. It has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation-related conditions. 2-{[(1-propyl-4-piperidinyl)amino]carbonyl}cyclohexanecarboxylic acid has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
属性
IUPAC Name |
2-[(1-propylpiperidin-4-yl)carbamoyl]cyclohexane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2O3/c1-2-9-18-10-7-12(8-11-18)17-15(19)13-5-3-4-6-14(13)16(20)21/h12-14H,2-11H2,1H3,(H,17,19)(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPFLMAMKMDCJAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(CC1)NC(=O)C2CCCCC2C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>44.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49823744 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-[(1-Propylpiperidin-4-yl)carbamoyl]cyclohexanecarboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-{[4-(2-furylmethyl)-1-piperazinyl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B4739892.png)
![N-[3-(4-methyl-1-piperazinyl)propyl]-1-phenylmethanesulfonamide](/img/structure/B4739914.png)
![2,2'-[1,2-ethanediylbis(thio)]bis-1,3-benzoxazole](/img/structure/B4739920.png)

![N-[2-(4-methylphenoxy)ethyl]benzenesulfonamide](/img/structure/B4739937.png)
![(3-{5-[(4-fluorobenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}phenyl)dimethylamine](/img/structure/B4739941.png)
![2-{[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B4739942.png)

![4-{2-[(4-fluorobenzyl)oxy]-5-nitrobenzylidene}-2-(3-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B4739954.png)
![3-{5-[(2,5-dichlorophenoxy)methyl]-2-furyl}-1-(1,3-dimethyl-1H-pyrazol-5-yl)-2-propen-1-one](/img/structure/B4739960.png)
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]pentanamide](/img/structure/B4739966.png)
![3,5-dimethyl-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}-1-adamantanecarboxamide](/img/structure/B4739981.png)
![N-(2,3-dichlorophenyl)-2-[(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)thio]acetamide](/img/structure/B4740004.png)